

Ko143: A Technical Guide to a Potent Chemical Probe for ABCG2

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Compound of Interest

Compound Name: ABCG2-IN-3

Cat. No.: B593712

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Introduction

The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of a wide array of drugs. Understanding its function and regulation is paramount for developing strategies to overcome MDR and for optimizing drug delivery. Chemical probes are indispensable tools in this endeavor, and Ko143 has emerged as a potent and widely used inhibitor of ABCG2. This technical guide provides an in-depth overview of Ko143 as a chemical probe for ABCG2, detailing its properties, experimental use, and mechanism of action.

Quantitative Data for Ko143

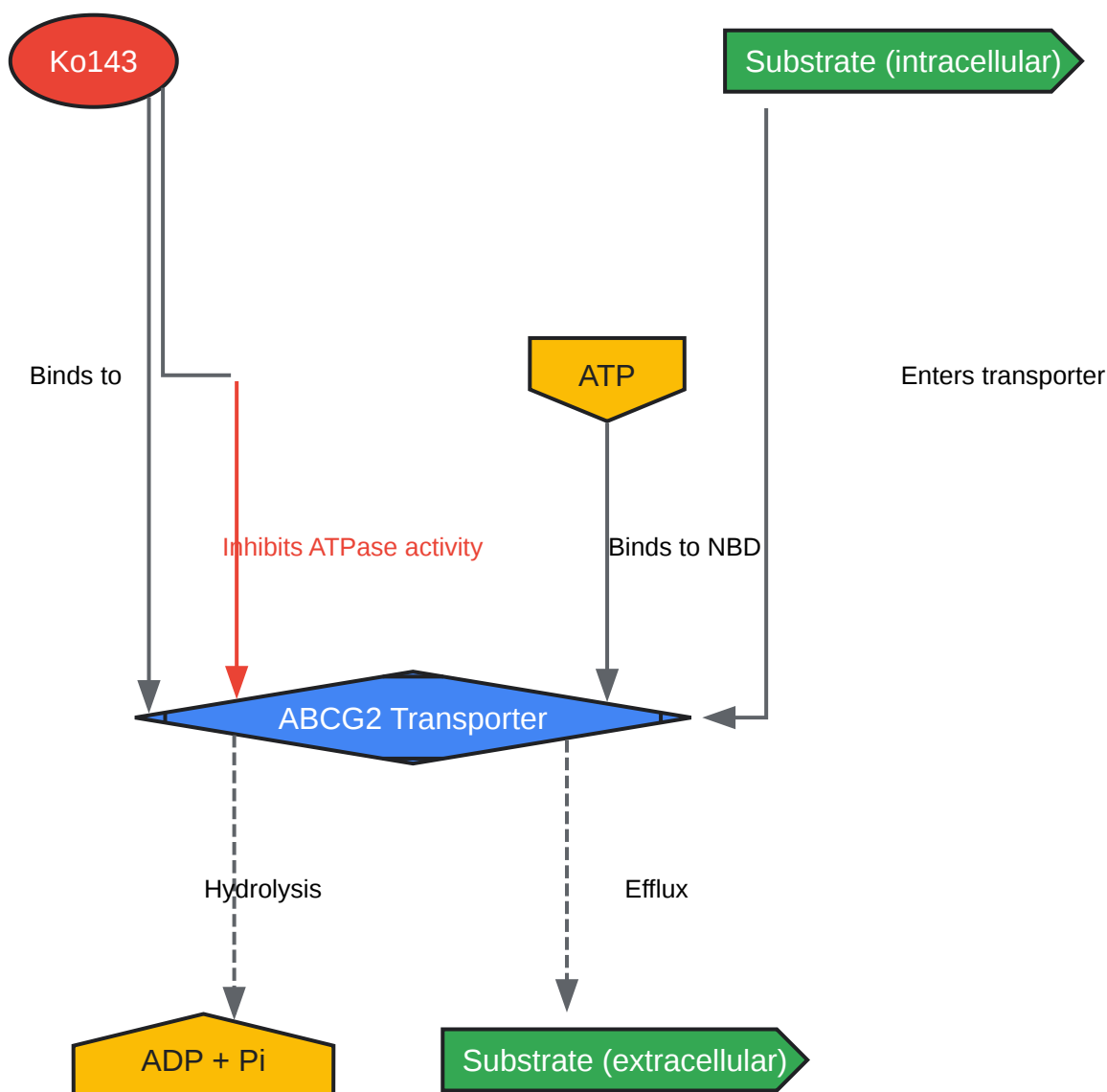
Ko143 is a synthetic analog of the fungal mycotoxin fumitremorgin C (FTC) and exhibits high potency in inhibiting ABCG2 activity. Its inhibitory effects have been quantified across various in vitro systems.

Parameter	Value	Assay System	Reference
IC50 (Human ABCG2)	9.7 nM	ATPase activity assay	[1]
13 nM	Mitoxantrone efflux	[2]	
74 nM	Pheophorbide a efflux	[2]	
100 nM	Hoechst 33342 efflux	[2]	
IC50 (Mouse ABCG2)	484 nM	Mitoxantrone efflux	[2]
126 nM	Pheophorbide a efflux	[2]	
684 nM	Hoechst 33342 efflux	[2]	
Selectivity	>200-fold vs. P-gp (ABCB1) & MRP1 (ABCC1)	Efflux assays	[3]
Cytotoxicity (CC50)	22.3 µM	MTT assay in A549 cells	[4]

Note: IC50 values can vary depending on the cell line, substrate, and specific experimental conditions.

Mechanism of Action

Ko143 acts as a potent and specific inhibitor of the ABCG2 transporter. Its primary mechanism involves the direct inhibition of the transporter's ATPase activity, which is essential for the energy-dependent efflux of substrates. By binding to ABCG2, Ko143 locks the transporter in a conformation that is unable to hydrolyze ATP, thereby blocking the transport cycle.

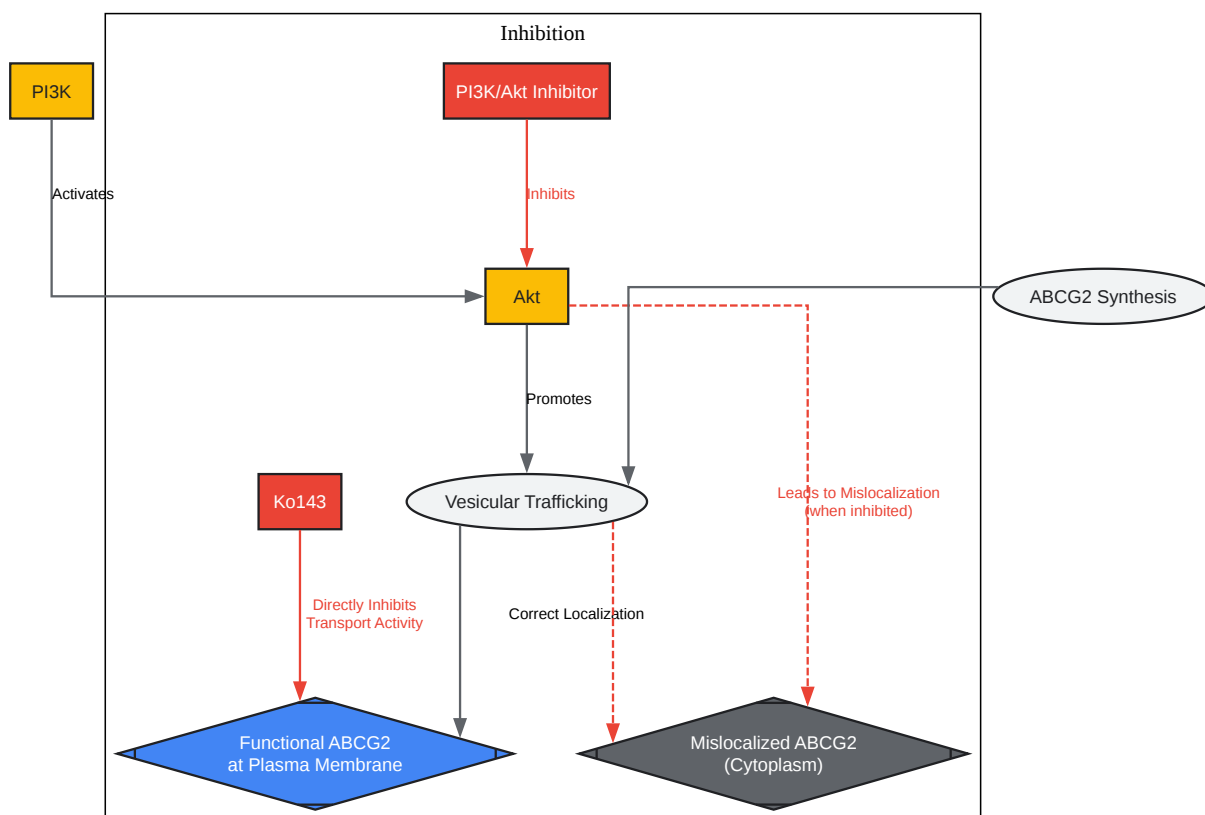


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Mechanism of Ko143 Inhibition of ABCG2.

Signaling Pathway Involvement

While Ko143 directly inhibits ABCG2's transport function, its use has also revealed insights into the cellular pathways that regulate ABCG2 trafficking and localization. The PI3K/Akt signaling pathway is a key regulator of the subcellular localization of ABCG2. Inhibition of this pathway leads to the mislocalization of ABCG2 from the plasma membrane to the cytoplasm, phenocopying the effect observed with Ko143 treatment.^[5] This suggests that the correct localization of ABCG2 to the cell surface, which is crucial for its function, is dependent on active PI3K/Akt signaling.



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PI3K/Akt Pathway in ABCG2 Trafficking.

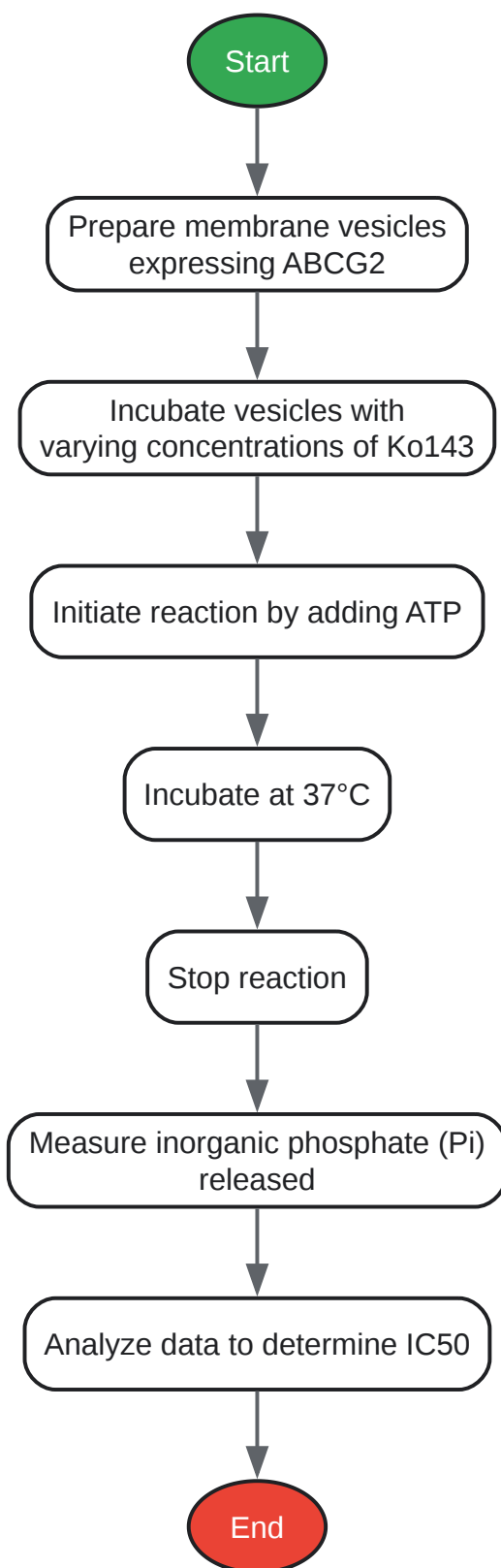
Experimental Protocols

The following are detailed methodologies for key experiments utilizing Ko143 to probe ABCG2 function.

ATPase Activity Assay

This assay measures the effect of Ko143 on the ATP hydrolysis activity of ABCG2.

Workflow:



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ATPase Activity Assay Workflow.

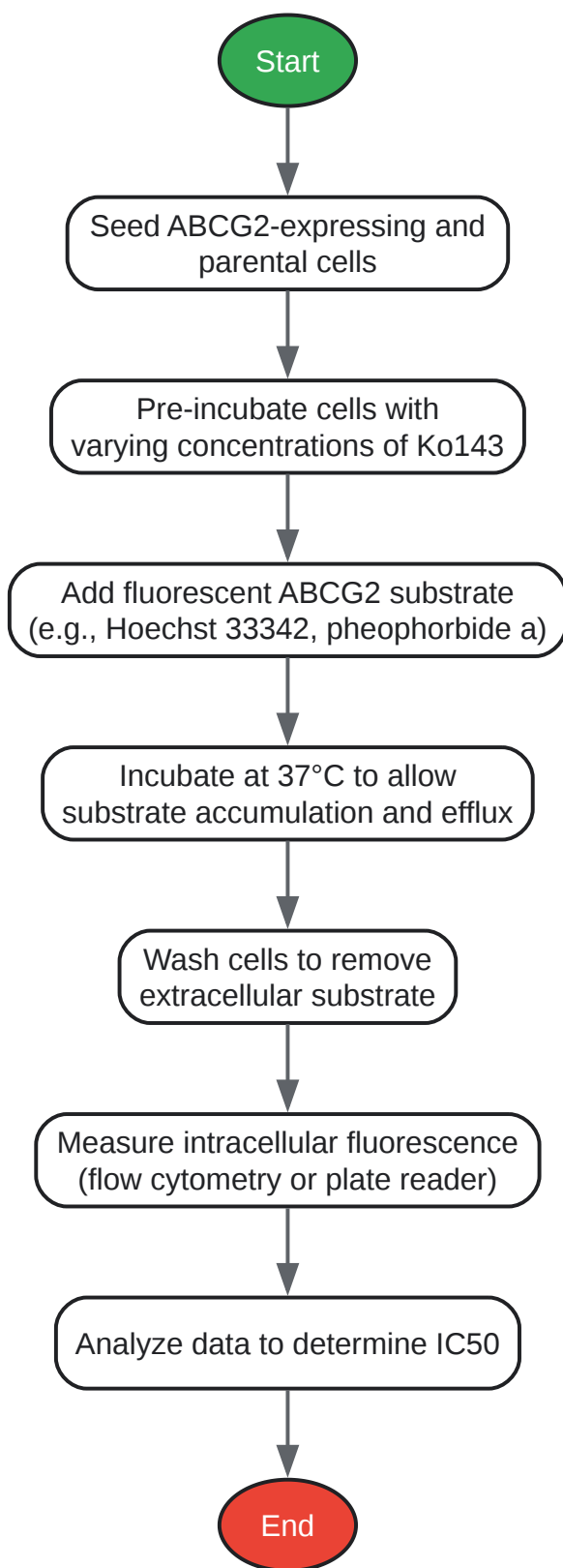
Methodology:

- **Prepare Membrane Vesicles:** Isolate membrane vesicles from cells overexpressing human or mouse ABCG2 (e.g., Sf9 insect cells or HEK293 cells).
- **Incubation with Ko143:** Incubate the membrane vesicles with a range of Ko143 concentrations in a suitable assay buffer.
- **Initiate Reaction:** Start the ATPase reaction by adding a defined concentration of Mg-ATP.
- **Incubation:** Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes).
- **Stop Reaction:** Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
- **Measure Phosphate Release:** Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based assay.
- **Data Analysis:** Determine the concentration of Ko143 that inhibits 50% of the ABCG2-mediated ATPase activity (IC50) by fitting the data to a dose-response curve.

Transport Inhibition Assay (Fluorescent Substrate Efflux)

This cell-based assay measures the ability of Ko143 to inhibit the efflux of a fluorescent ABCG2 substrate.

Workflow:



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Transport Inhibition Assay Workflow.

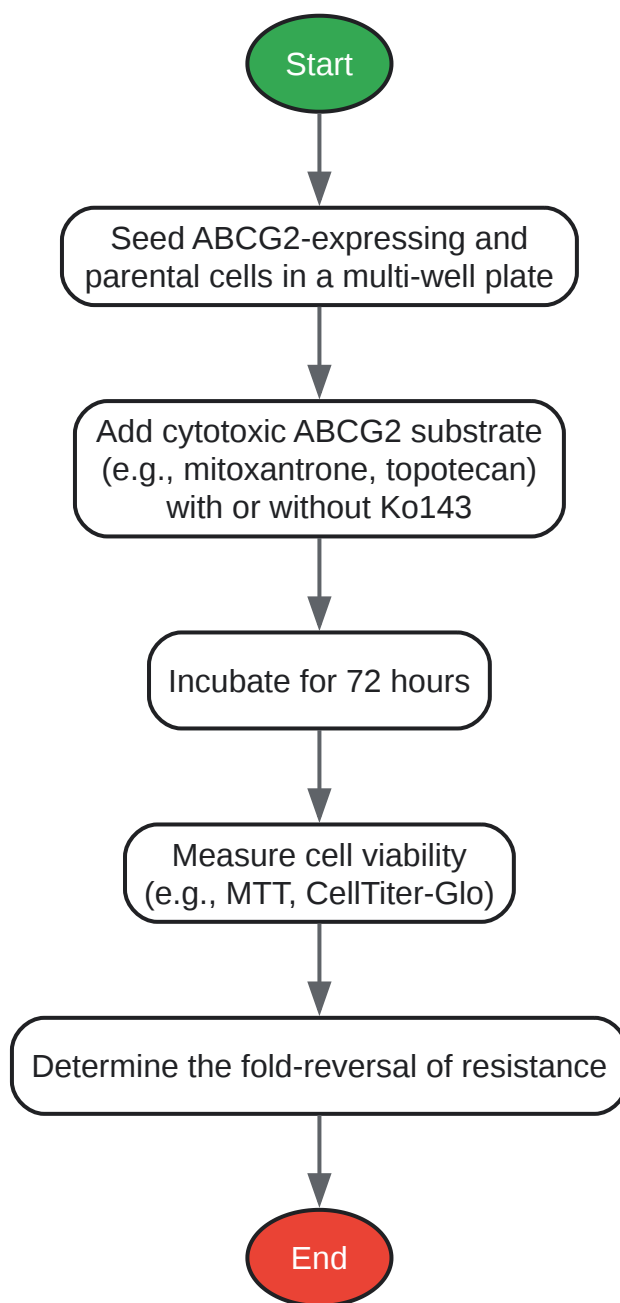
Methodology:

- **Cell Culture:** Culture cells overexpressing ABCG2 and the corresponding parental cell line (as a negative control).
- **Pre-incubation with Ko143:** Pre-incubate the cells with various concentrations of Ko143 for a short period (e.g., 30-60 minutes).
- **Substrate Loading:** Add a fluorescent substrate of ABCG2 (e.g., Hoechst 33342, pheophorbide a, or mitoxantrone) and incubate to allow for cellular uptake.
- **Efflux Period:** Wash the cells to remove the extracellular substrate and incubate in a substrate-free medium (containing Ko143) to allow for efflux.
- **Fluorescence Measurement:** Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.
- **Data Analysis:** Calculate the inhibition of substrate efflux at each Ko143 concentration relative to the control (no inhibitor) and determine the IC50 value.

Cytotoxicity/Chemosensitization Assay

This assay determines the ability of Ko143 to sensitize ABCG2-expressing cancer cells to a cytotoxic substrate of the transporter.

Workflow:



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